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GLYCINE (2,2-D2)

Cat. No.: B1580120
M. Wt: 77.08
Attention: For research use only. Not for human or veterinary use.
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Description

GLYCINE (2,2-D2) is a stable isotope-labeled form of the fundamental amino acid glycine, specifically deuterated at both carbon-2 hydrogens with a high isotopic purity of 98 atom % D (CAS Number: 4896-75-7). This compound is an essential tool in advanced quantitative proteomics, where it serves as a critical internal standard in mass spectrometry-based workflows. In these applications, the incorporation of deuterium creates a predictable mass shift (M+2), allowing researchers to accurately distinguish and quantify peptides from complex biological samples when using multiplexed isotope labeling techniques. The use of such stable isotopes significantly improves the precision and throughput of proteomic analyses by enabling the simultaneous analysis of multiple samples after pooling, thereby correcting for analytical variability that can arise from sample preparation and instrument performance . While deuterated labels like GLYCINE (2,2-D2) extend multiplexing capacity, it is important to note that deuterium can cause slight chromatographic retention time shifts in reversed-phase liquid chromatography (RP-HPLC) compared to its non-labeled counterpart due to the deuterium's greater mass and smaller vibrational amplitude. For this reason, many modern chemical labeling approaches in proteomics favor 13C and 15N isotopes to minimize this effect. Nonetheless, GLYCINE (2,2-D2) remains a vital reagent for method development and specific research applications requiring metabolic tracing or precise MS1-level quantification . The product is supplied as a powder and has a melting point of approximately 240°C (with decomposition) . This product is intended for research purposes only in laboratory settings and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Weight

77.08

Purity

98%

Origin of Product

United States

Synthesis and Derivatization Strategies for Glycine 2,2 D2 and Its Analogues

Established Synthetic Methodologies for Site-Specific Deuterium (B1214612) Incorporation

The precise introduction of deuterium at the C2 position of glycine (B1666218) is achieved through several reliable methods, primarily categorized as catalytic isotope exchange and reductive deuteration amination.

Catalytic Isotope Exchange Reactions

Catalytic hydrogen isotope exchange (HIE) represents a direct approach for deuterating glycine. These methods typically involve the use of a catalyst to facilitate the exchange of α-protons with deuterium from a deuterium source, most commonly deuterium oxide (D₂O).

One established method involves isotope exchange between glycine and deuterated water at elevated temperatures in a hydrochloric acid medium, using a catalyst such as K₂PtCl₄. akjournals.com This homogeneous catalysis approach allows for complete substitution at the α-position. akjournals.com Another environmentally benign system utilizes a palladium on carbon (Pd/C) catalyst with aluminum and D₂O. mdpi.com In this heterogeneous system, D₂ gas is generated in situ from the reaction between aluminum and D₂O, and the palladium catalyst facilitates the H-D exchange. mdpi.com For glycine, this method achieved a 90% exchange yield at 170 °C. mdpi.com

High-temperature solid-state catalytic isotope exchange (HSCIE) is another powerful technique. akjournals.com This method involves the interaction between a solid organic compound, a highly dispersed platinum group metal, and gaseous deuterium. akjournals.com HSCIE performed at temperatures between 373 K and 413 K can achieve high selectivity of isotope incorporation. akjournals.com While many HIE methods can require harsh conditions, newer approaches using catalysts like ruthenium or iridium nanoparticles aim for milder conditions with high functional group tolerance. dicp.ac.cnacs.org

Table 1: Comparison of Catalytic Isotope Exchange Methods for Deuteration
MethodCatalyst SystemDeuterium SourceKey Findings/ConditionsReference
Homogeneous CatalysisK₂PtCl₄ in HClD₂OEffective for complete α-position exchange at elevated temperatures (e.g., 373 K). akjournals.com akjournals.com
Heterogeneous CatalysisPd/C-AlD₂OAchieved 90% deuteration yield for glycine at 170 °C; D₂ gas generated in situ. mdpi.com mdpi.com
High-Temperature Solid-State Catalytic Isotope Exchange (HSCIE)Platinum group metalsD₂ gasAllows for high levels of isotope incorporation in solid amino acids and peptides. akjournals.com akjournals.com
Aqueous Alkaline Phosphate (B84403)K₃PO₄D₂OFacilitates deuteration of peptides at high pH (12-13) via a keto-enol tautomerism mechanism. dicp.ac.cn dicp.ac.cn
This table summarizes various catalytic systems used for the site-specific deuteration of glycine and related compounds.

Reductive Deuteration Amination Approaches

Reductive amination of a glycine precursor, such as glyoxylic acid, provides an alternative and highly efficient route to Glycine (2,2-D2). This approach constructs the amino acid backbone while simultaneously incorporating deuterium. The general reaction involves the condensation of a keto acid with an ammonia (B1221849) source to form an imine, which is then reduced by a deuterium-delivering agent.

Chemical methods for the reductive amination of glyoxylic acid to produce glycine are well-documented, often using a hydrogenation catalyst like rhodium in the presence of ammonia. google.com For deuteration, the hydrogen gas (H₂) is simply replaced with deuterium gas (D₂). A more recent bio-inspired approach utilizes a calcium(II)/HFIP-catalyzed reductive deuteration amination of keto acids. researchgate.net Using a deuterated Hantzsch ester as the deuterium source, this method successfully produced a d1-glycine derivative with over 99% deuteration efficiency. researchgate.net

Biocatalytic reductive amination offers high stereoselectivity and operates under mild conditions. rsc.org This strategy employs amino acid dehydrogenases (AADH) to catalyze the conversion of an α-keto acid into an L-α-amino acid. rsc.orgnukleonika.pl The key challenge is supplying a deuterated cofactor, [4-²H]-NADH. rsc.org An innovative system couples the AADH with a soluble hydrogenase that generates and recycles the [4-²H]-NADH from NAD⁺ and ²H₂O, driven by H₂ gas. rsc.orgchemrxiv.org This allows for the synthesis of α-deuterated amino acids in a single step from inexpensive isotopic precursors like ²H₂O and ¹⁵NH₄⁺. rsc.orgchemrxiv.org

Table 2: Reductive Deuteration Amination Strategies
ApproachPrecursorReagents/CatalystDeuterium SourceKey FeaturesReference
Chemical SynthesisGlyoxylic acidRhodium hydrogenation catalyst, AmmoniaD₂ gasDirect conversion of glyoxylic acid to glycine; adaptable for deuteration. google.com google.com
Bio-inspired CatalysisEthyl glyoxylateCa(NTf₂)₂, HFIPd₂-Hantzsch esterProduces N-α-deuterated glycine derivatives with >99% deuteration efficiency. researchgate.net researchgate.net
Biocatalytic Synthesisα-keto acidsAmino Acid Dehydrogenase (AADH), Hydrogenase²H₂OAtom-efficient, enantioselective, single-step introduction of ²H and ¹⁵N. rsc.orgchemrxiv.org rsc.orgchemrxiv.org
This table outlines different reductive amination methods for synthesizing deuterated glycine and its analogues.

Preparation of Functionalized Glycine (2,2-D2) Derivatives for Advanced Research Applications

Glycine (2,2-D2) serves as a precursor for more complex, functionalized molecules used in advanced research. Methods include N-alkylation and C-H arylation to create derivatives with tailored properties. For example, N-Methyl-d3-glycine-2,2-d2 HCl, a labeled version of sarcosine, has been synthesized. More complex derivatives such as N,N-bis(methyl-d3)glycine-2,2-d2-¹⁵N have also been prepared for specialized applications like hyperpolarization studies. rsc.org

The α-functionalization of glycine derivatives can be achieved through methods like the α-arylation of imino amides with arylboronic acids. organic-chemistry.org This reaction proceeds via tautomerization of the imino amide to its iminol form, which then coordinates with the arylboronic acid. organic-chemistry.org A similar strategy involves the direct C–H oxidative cross-coupling of N-aryl glycine esters with arylboronic acids, catalyzed by a chiral Pd(II) complex, to produce enantioselective arylglycine derivatives. rsc.org Additionally, photolabile precursors of glycine, containing a photosensitive 2-nitrobenzyl group attached to the nitrogen atom, have been synthesized. nih.gov These compounds can release glycine upon exposure to UV light, a useful tool for studying neurotransmitter receptors with high temporal resolution. nih.gov

Chemo-Enzymatic Synthesis of Enantioenriched Deuterated Amino Acids from Glycine Precursors

Chemo-enzymatic methods combine the flexibility of chemical synthesis with the high selectivity of biocatalysis to produce enantioenriched deuterated amino acids. These strategies are particularly valuable as traditional methods often require multi-step routes involving protecting groups and chiral auxiliaries. nih.govnih.gov

One innovative approach is a mild, organophotoredox protocol that unifies feedstock carboxylic acids with a chiral methyleneoxazolidinone fragment, enabling a highly diastereo-, chemo-, and regio-selective incorporation of deuterium. nih.gov This radical-based strategy addresses the challenge of installing sterically demanding side chains. nih.gov

Enzymes that reversibly deprotonate the α-carbon of amino acids, such as those dependent on pyridoxal (B1214274) phosphate (PLP), are excellent candidates for chemo-enzymatic deuteration. nih.govd-nb.info For instance, an α-oxo-amine synthase (SxtA AONS) has been shown to produce a range of α-²H amino acids and esters site- and stereoselectively using D₂O as the deuterium source in an operationally simple reaction. nih.gov Another strategy uses the enzyme tryptophanase, which facilitates H/D exchange at the α-carbon of various L-amino acids when incubated in a medium containing D₂O. d-nb.info Furthermore, dual-protein catalysis systems, such as one using the enzymes DsaD and DsaE, can enable selective α-deuteration of amino acids through controlled epimerization in D₂O. researchgate.net These chemo-enzymatic routes provide efficient and sustainable access to valuable deuterated building blocks for a wide array of scientific applications. nih.govresearchgate.net

Advanced Spectroscopic Characterization and Elucidation Using Glycine 2,2 D2

Nuclear Magnetic Resonance (NMR) Spectroscopy

The substitution of protons with deuterons at the Cα position of glycine (B1666218) profoundly influences its NMR characteristics. This strategic labeling is leveraged in various NMR methodologies to extract nuanced structural and dynamic information.

High-Resolution Solid-State Deuterium (B1214612) (2H) MAS NMR for Investigating Polymorphs and Molecular Dynamics

High-resolution solid-state deuterium (²H) magic-angle spinning (MAS) NMR spectroscopy of deuterated glycine, including Glycine (2,2-D2), provides significant insights into the structural and dynamic properties of its different crystalline forms, known as polymorphs. nih.govcardiff.ac.ukresearchgate.netacs.org Studies on fully deuterated glycine (glycine-d5) have demonstrated the power of this technique in differentiating between the α and γ polymorphs. nih.govcardiff.ac.ukresearchgate.netacs.org

The analysis of spinning sideband patterns in ²H MAS NMR spectra allows for the precise determination of the ²H quadrupole interaction parameters. nih.govresearchgate.net These parameters are highly sensitive to the local electronic environment of the deuterium nucleus and, by extension, to the molecular geometry and intermolecular interactions. Remarkably, the quadrupole coupling constants derived from MAS NMR data show excellent agreement with those obtained from single-crystal ²H NMR measurements, with deviations of only 1%. nih.govresearchgate.netresearchgate.net

Furthermore, ²H MAS NMR is instrumental in probing molecular dynamics. For instance, differences in the rate of reorientation of the amino group (-N⁺D₃) between the α and γ polymorphs of glycine-d5 (B27879) have been identified through the analysis of simulated and experimental spectra. nih.govcardiff.ac.ukacs.org These studies reveal that the reorientational motion of the amino group is faster in the α polymorph compared to the γ polymorph. researchgate.net Such dynamic information is crucial for understanding the stability and physical properties of different polymorphic forms. The technique can also be used to determine interbond angles, as demonstrated by the precise measurement of the D-C-D bond angle in α-glycine-[2,2-d2]. capes.gov.br

It is important to note that the sensitivity of ²H NMR can be a limiting factor due to the low natural abundance of deuterium. researchgate.net However, the use of isotopically enriched samples like Glycine (2,2-D2) overcomes this challenge, enabling detailed investigations.

Table 1: Comparison of NMR Parameters for Glycine Polymorphs

PolymorphFunctional GroupQuadrupole Coupling Constant (kHz)Reorientational Motion
α-Glycine-N⁺D₃Varies with intermolecular contactsFaster reorientation
γ-Glycine-N⁺D₃Varies with intermolecular contactsSlower reorientation

This table provides a simplified comparison based on findings from studies on deuterated glycine. Actual values can vary based on experimental conditions.

Application of Deuterium Labeling in Solution-State Biomolecular NMR for Protein Structure, Interaction, and Dynamics Studies

In the realm of biomolecular NMR, deuterium labeling, often in conjunction with ¹³C and ¹⁵N enrichment, is a cornerstone for studying the structure, interaction, and dynamics of large proteins and protein complexes. ckisotopes.com The use of deuterated amino acids, such as Glycine (2,2-D2), is critical for simplifying complex NMR spectra and overcoming the challenges posed by the large size of biomolecules. ckisotopes.com

Deuteration is a key requirement for Transverse Relaxation Optimized Spectroscopy (TROSY) experiments, a technique that has significantly extended the size limits of proteins amenable to solution NMR studies. ckisotopes.com By reducing the number of protons, deuteration minimizes dipolar relaxation pathways, leading to sharper NMR signals and enabling the routine assignment of backbone resonances even in large proteins. ckisotopes.com

The strategic introduction of protonated groups into a deuterated protein background provides specific probes for measuring distance constraints, which are essential for determining the three-dimensional structure of the protein. ckisotopes.com Glycine (2,2-D2) can be incorporated into proteins, and its unique isotopic signature allows for the unambiguous assignment of glycine residues in the NMR spectra. This is particularly valuable as glycine residues often play crucial roles in protein flexibility and function.

NMR is a powerful tool for characterizing the conformational ensembles of intrinsically disordered proteins (IDPs), which lack a stable tertiary structure. nih.gov By measuring various NMR parameters, such as chemical shifts and relaxation rates, researchers can gain insights into the dynamic sampling of different conformations by IDPs. nih.gov Deuterium labeling helps in these studies by providing specific atomic probes to monitor local and long-range interactions. nih.gov

Integration with Hyperpolarization Techniques for Enhanced Signal Sensitivity in Advanced NMR Applications

A significant challenge in NMR spectroscopy is its inherently low sensitivity. Hyperpolarization techniques, such as dissolution dynamic nuclear polarization (d-DNP) and signal amplification by reversible exchange (SABRE), have emerged as powerful methods to dramatically boost NMR signal intensities, often by several orders of magnitude. acs.orgcopernicus.orgresearchgate.net The use of deuterated compounds like Glycine (2,2-D2) in conjunction with these techniques offers unique advantages.

Dissolution Dynamic Nuclear Polarization (d-DNP): In d-DNP, nuclear spins are polarized at very low temperatures and high magnetic fields in the presence of a radical. copernicus.orgresearchgate.net The sample is then rapidly dissolved and transferred to an NMR spectrometer for detection. copernicus.org Deuteration can lead to longer spin-lattice relaxation times (T₁), which is crucial for preserving the hyperpolarized state long enough to observe biological processes in real-time. chemrxiv.org For instance, incorporating a C-terminal [1-¹³C]Gly-d2 residue in peptides has been shown to result in significantly longer T₁ values, enabling their use as DNP NMR probes for in vivo studies. chemrxiv.org This strategy has been successfully applied to develop probes for monitoring enzymatic conversions. chemrxiv.orgresearchgate.net D-DNP has been used to enhance the signals of various small molecules, including glycine. chemrxiv.orgzenodo.org

Signal Amplification by Reversible Exchange (SABRE): SABRE is a technique that transfers polarization from parahydrogen to a substrate via a metal complex. acs.orgrsc.org While direct hyperpolarization of glycine via SABRE can be challenging due to its tight binding to the catalyst, studies have shown that hyperpolarization can be transferred to a glycine derivative. acs.orgd-nb.info Interestingly, in some SABRE experiments using deuterated substrates like pyridine-d₅, a deuterium-proton exchange process has been observed, highlighting the complex chemistry that can occur during these experiments. acs.org The development of SABRE-based methods continues to expand the range of molecules that can be hyperpolarized, with potential applications in reaction monitoring and biomedical imaging. acs.orgwhiterose.ac.uk

Table 2: T₁ Relaxation Times of Hyperpolarized Glycine-Containing Peptides

PeptideLabelingT₁ at 3T (s)
¹³C-β-casomorphin-5Tyr-Pro-Phe-Pro-[1-¹³C]Gly-d224 ± 4
¹³C-glutathioneγ-Glu-Cys-[1-¹³C]Gly-d258 ± 3

Data sourced from a study on extending the utility of DNP NMR probes. chemrxiv.org

Mass Spectrometry (MS) Applications

The precise mass difference between hydrogen and deuterium makes Glycine (2,2-D2) a valuable tool in mass spectrometry for assessing isotopic purity and for elucidating fragmentation pathways.

Utilization in High-Resolution Mass Spectrometry for Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) is capable of distinguishing between ions with very small mass differences. This capability is essential for determining the isotopic purity of labeled compounds like Glycine (2,2-D2). nih.gov By accurately measuring the mass-to-charge ratio (m/z) of the molecular ion and its isotopologues, the degree of deuterium incorporation can be precisely quantified. This is crucial for ensuring the reliability of studies that rely on isotopic labeling, such as metabolic tracer experiments and quantitative proteomics. ckisotopes.comshoko-sc.co.jp

Furthermore, the ability to separate isotopomers using techniques like high-field ion mobility spectrometry (FAIMS) coupled with mass spectrometry has been demonstrated. nih.gov In these experiments, different isotopically labeled glycines, including D₂-glycine, were successfully separated, indicating that the separation is not solely based on mass but also on subtle differences in ion geometry and collision cross-section. nih.gov This opens up new possibilities for distinguishing and quantifying different isotopically labeled species in complex mixtures.

Role in Tracing Fragmentation Pathways through Isotopic Substitution

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. Isotopic labeling with deuterium is a classic method for tracing the pathways of these fragmentation reactions. By knowing the specific location of the deuterium atoms in the precursor ion, the origin of the atoms in the fragment ions can be determined.

For example, in studies of peptide fragmentation, Glycine (2,2-D2) has been used to understand the mechanisms of b-ion formation. nih.govosu.edu The presence of deuterium in specific fragment ions provides direct evidence for the involvement of the α-hydrogens (or in this case, deuterons) in the fragmentation process. nih.gov In one study, the use of Glycine (2,2-D2) in a peptide revealed rapid deuterium exchange for the α-hydrogens, providing insights into the structure of the fragment ions. researchgate.net This information is invaluable for developing more accurate models of peptide fragmentation, which is essential for reliable protein identification and sequencing in proteomics. nih.govosu.edu

Vibrational Spectroscopy (Infrared and Raman) and UV/Vis Spectroscopy

Vibrational and electronic spectroscopy are powerful tools for investigating the molecular structure, bonding, and reactivity of glycine and its isotopologues. The strategic substitution of hydrogen with deuterium at the alpha-carbon, yielding Glycine (2,2-D2), induces significant and predictable shifts in vibrational frequencies due to the mass difference between the isotopes. wikipedia.org This isotopic labeling is instrumental in resolving complex spectra, enabling detailed analysis of conformational landscapes, intramolecular interactions, and the identification of transient species.

Elucidation of Conformational Isomers and Intramolecular Hydrogen Bonding via Isotopic Shifts

The flexibility of the glycine molecule allows it to exist in several conformational forms, stabilized by different intramolecular hydrogen bonds. Distinguishing between these conformers is challenging due to their subtle energy differences. However, infrared (IR) and Raman spectroscopy, particularly when combined with isotopic substitution and matrix isolation techniques, provide a definitive means of identification. uc.ptacs.org

The substitution of the two α-protons with deuterium in Glycine (2,2-D2) primarily affects the vibrational modes involving the C-H bonds, such as stretching and bending. The heavier C-D bond vibrates at a lower frequency compared to the C-H bond, a phenomenon known as an isotopic shift. wikipedia.org This shift helps to decouple overlapping vibrational modes and simplifies spectral interpretation. nih.gov

Research using matrix-isolation IR spectroscopy has successfully identified and characterized at least three low-energy conformers of glycine (denoted I, II, and III). uc.pt These conformers are distinguished by their unique intramolecular hydrogen bonding patterns:

Conformer I: Features a bifurcated hydrogen bond between the amino group (NH₂) and the carbonyl oxygen (O=C).

Conformer II: Characterized by a hydrogen bond between the nitrogen atom and the hydroxyl hydrogen (N···H-O).

Conformer III: Involves a bifurcated hydrogen bond between the amino group and the hydroxyl oxygen (NH₂···O-C). uc.pt

The vibrational spectra are highly sensitive to these structural differences. uc.pt By comparing the IR spectra of standard glycine with that of Glycine-d2 and other isotopologues (glycine-d3, glycine-d5), researchers can confidently assign specific absorption bands to each conformer. uc.ptacs.org For example, the significant downshift of CH₂ stretching and bending vibrations upon deuteration provides clear markers for these modes, allowing for unambiguous assignment and aiding in the validation of theoretical calculations of conformer geometries and energies. uc.ptnih.govnih.gov This approach allows for the determination of conformational geometry directly from Raman spectral frequencies. nih.gov

The table below presents a selection of experimental vibrational frequencies for different glycine isotopomers isolated in an argon matrix, illustrating the isotopic shifts that enable conformer identification.

AssignmentGlycine (cm⁻¹)Glycine-d2 (cm⁻¹)Reference
OH stretch (Conformer I)3585.53585.5 uc.pt
asym NH₂ stretch (Conformer I)3417.83417.8 uc.pt
sym NH₂ stretch (Conformer I)3349.53349.5 uc.pt
CH₂ wag (Conformer I)1334.3- uc.pt
CD₂ scissors (Conformer I)-1047.8 uc.pt
OH stretch (Conformer II)-- uc.pt
NH₂ scissors (Conformer II)1625.31625.3 uc.pt

Table 1: Comparison of selected experimental IR absorption frequencies for Glycine and Glycine (2,2-D2) conformers isolated in an argon matrix. The data highlights how deuteration at the α-carbon affects specific vibrational modes, aiding in the assignment of complex spectra. Data sourced from a detailed matrix-isolation IR and theoretical study. uc.pt

Characterization of Reaction Intermediates under Cryogenic Conditions

The study of reaction mechanisms often involves the detection of highly reactive, short-lived intermediates. Cryogenic matrix isolation is a powerful technique that allows for the trapping and spectroscopic characterization of these elusive species by suspending them in an inert solid matrix (like argon) at very low temperatures. d-nb.infonih.gov The use of isotopically labeled precursors, such as a deuterated form leading to a Glycine (2,2-D2) intermediate, is crucial for confirming the structure of these intermediates. d-nb.info

A notable example is the spectroscopic characterization of glycine imine, a proposed key intermediate in the reductive amination of glyoxylic acid to form glycine. d-nb.infonih.gov Researchers generated glycine imine by the UV irradiation of 2-azidoacetic acid isolated in a cryogenic matrix. The extrusion of N₂ leads to the formation of the imine, which was identified using a combination of IR and UV/Vis spectroscopy. d-nb.info

The formation of the intermediate was monitored by observing changes in the spectra over time. The initial UV/Vis spectrum of the precursor, 2-azidoacetic acid, showed a strong absorption at λₘₐₓ = 211 nm. d-nb.info After UV irradiation, this signal decreased, and new absorption maxima appeared, corresponding to the newly formed glycine imine. d-nb.infonih.gov

Crucially, experiments with deuterated precursors confirmed the identity of the intermediate. When a deuterated version of 2-azidoacetic acid was used, the resulting IR spectrum showed the presence of O-H stretching vibrations, which were assigned to the dideuterated glycine imine analog formed after a subsequent d-nb.infosielc.comD-shift. d-nb.info This isotopic labeling provided definitive evidence for the structure of the trapped intermediate and the underlying reaction pathway.

The table below summarizes the key spectroscopic data used to identify the glycine imine intermediate from its precursor under cryogenic conditions.

SpeciesSpectroscopyKey Absorption BandsReference
2-Azidoacetic acid (Precursor)UV/Visλₘₐₓ = 211 nm, 278 nm d-nb.info
Glycine Imine (Intermediate)UV/Visλₘₐₓ ≈ 195 nm, 278 nm d-nb.info
Glycine Imine-d2 (Intermediate)IRO-H stretch at 3400.3 cm⁻¹ and 3545.8 cm⁻¹ d-nb.info

Table 2: Spectroscopic characteristics of the 2-azidoacetic acid precursor and the glycine imine reaction intermediate observed under cryogenic matrix isolation conditions. Data sourced from research on the formation and characterization of glycine imine. d-nb.info

Applications of Glycine 2,2 D2 in Mechanistic and Methodological Research

Isotopic Tracing in Metabolic and Biochemical Pathway Elucidation

The deuterium (B1214612) atoms on the alpha-carbon of Glycine (B1666218) (2,2-D2) provide a mass shift that can be readily detected by mass spectrometry, making it an effective tracer for metabolic and biochemical studies.

Analysis of Amino Acid Turnover and Flux

While the use of stable isotopes like 13C and 15N-labeled glycine is more extensively documented for measuring whole-body amino acid turnover and metabolic flux, Glycine (2,2-D2) can be employed in similar studies. By introducing Glycine (2,2-D2) into a biological system, researchers can track the rate at which it is incorporated into proteins and other molecules, as well as its conversion to other metabolites. This allows for the calculation of its metabolic flux, providing insights into the dynamic state of amino acid metabolism under various physiological and pathological conditions. The principle of this approach relies on the chromatographic separation of amino acids followed by mass spectrometric detection, which can distinguish between the labeled and unlabeled forms.

Investigations into the Biosynthesis of Complex Biological Molecules (e.g., Peptides, Glutathione)

Glycine (2,2-D2) has been utilized to investigate the biosynthesis of complex biological molecules. For instance, in studies of peptide synthesis, Glycine (2,2-D2) can be used to determine the origin of specific glycine residues within a peptide sequence. By supplying the labeled amino acid and analyzing the resulting peptide by mass spectrometry, researchers can confirm its incorporation.

A significant application of Glycine (2,2-D2) is in the study of glutathione biosynthesis. Glutathione is a crucial antioxidant tripeptide composed of glutamate, cysteine, and glycine. Research has utilized [1-13C]glycine-d2 to non-invasively measure glutathione synthesis in vivo using hyperpolarized magnetic resonance. This demonstrates the utility of deuterated glycine in probing the dynamics of glutathione metabolism, which is often dysregulated in disease states. Furthermore, studies have shown that in the biosynthesis of certain modified nucleosides in bacteriophages, glycine is a direct precursor. The use of glycine-2,2-d2 in these studies confirmed the incorporation of the entire glycine molecule, including the alpha-carbon with its deuterium labels, into the final structure.

Studies of Enzyme Reaction Mechanisms and Kinetic Isotope Effects

The substitution of hydrogen with deuterium at the alpha-carbon of glycine can influence the rate of enzyme-catalyzed reactions in which a bond to this carbon is broken in the rate-limiting step. This phenomenon, known as a kinetic isotope effect (KIE), provides valuable information about the transition state of a reaction and can help to elucidate the enzyme's mechanism. While specific studies detailing the use of Glycine (2,2-D2) to determine KIEs for particular enzymes are not abundant in readily available literature, the principles of KIE studies are well-established. For example, a primary kinetic isotope effect would be expected in a reaction where the C-H bond at the alpha-carbon is cleaved. The magnitude of the KIE can help to distinguish between different possible reaction mechanisms.

Role as an Internal Standard in Quantitative Analytical Methodologies

One of the most widespread applications of Glycine (2,2-D2) is its use as an internal standard in quantitative analysis, particularly in mass spectrometry-based techniques.

Enhancing Precision and Accuracy in Mass Spectrometry-Based Metabolomics

In mass spectrometry-based metabolomics, which involves the comprehensive analysis of small molecule metabolites in a biological sample, accurate quantification is essential. Glycine (2,2-D2) is an ideal internal standard for the quantification of endogenous glycine. buchem.com Because it has nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer's ion source. buchem.com Any variations in sample preparation, injection volume, or instrument response will affect both the analyte and the internal standard equally. By adding a known amount of Glycine (2,2-D2) to each sample, the ratio of the signal from the endogenous glycine to the signal from the internal standard can be used to accurately calculate the concentration of endogenous glycine, correcting for experimental variability. This approach significantly improves the precision and accuracy of the measurement.

A number of studies have successfully employed Glycine (2,2-D2) as an internal standard for the quantification of amino acids in various biological matrices, including canine serum. The following table presents validation data from a gas chromatography-mass spectrometry (GC-MS) method for the quantification of six amino acids in canine serum, where Glycine-2,2-d2 was used as the internal standard for glycine.

ParameterGlycine
Intra-assay CV (%)13.4
Inter-assay CV (%)16.6
Observed-to-Expected Ratio Range (%)79.5 - 111.5

CV: Coefficient of Variation. The observed-to-expected concentration ratio assesses the accuracy of the method in dilutional parallelism tests. google.com

Standardization in Quantitative Proteomics and Other Omics Research

The principle of using stable isotope-labeled internal standards extends to quantitative proteomics and other 'omics' fields. While stable isotope labeling by amino acids in cell culture (SILAC) using labeled arginine and lysine is a common approach for relative quantification in proteomics, specific labeled amino acids like Glycine (2,2-D2) can be used for the absolute quantification of proteins. This is typically achieved by synthesizing a labeled peptide standard that corresponds to a proteotypic peptide (a peptide unique to a specific protein) and spiking it into the sample. By comparing the mass spectrometry signal of the endogenous proteotypic peptide to that of the labeled standard, the absolute amount of the protein in the original sample can be determined. Although less common than the use of labeled arginine or lysine, Glycine (2,2-D2) can be incorporated into these synthetic peptide standards, contributing to the broader toolkit for achieving accurate and reproducible quantification in proteomics research.

Investigations into Molecular Dynamics and Conformational Transitions

Probing Dynamic Processes in Deuterated Amino Acids and Peptides

The introduction of deuterium in Glycine (2,2-D2) provides a unique spectroscopic window into the dynamic processes of amino acids and peptides. The increased mass of deuterium compared to hydrogen alters the vibrational frequencies of the C-D bonds, a change that can be precisely monitored using techniques like infrared (IR) and Raman spectroscopy. These methods, along with Nuclear Magnetic Resonance (NMR) spectroscopy, allow for the detailed examination of the local environment and motions of the labeled glycine residue.

Molecular dynamics simulations and spectroscopic experiments have shown that the presence of glycine can perturb the local and global conformational flexibility of helical structures within proteins. nih.gov This is partly because glycine residues can increase the local dynamics, for example, by enhancing the kinetics of amide deuterium/hydrogen exchange. nih.gov By using Glycine (2,2-D2), researchers can specifically track these dynamic behaviors at glycine-containing positions within a peptide chain. Techniques such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are powerful tools for monitoring these intrinsic protein dynamics, providing high-resolution information on how they are affected by events like ligand binding or conformational changes. nih.govnih.gov

Spectroscopic TechniqueType of Information ObtainedRelevant Timescale
NMR SpectroscopyLocal conformational dynamics, hydrogen bonding, internuclear distancesMicroseconds to seconds
Infrared (IR) SpectroscopyVibrational modes, secondary structure content, hydrogen bond strengthPicoseconds to nanoseconds
Raman SpectroscopyMolecular vibrations, local environmental polarityPicoseconds to nanoseconds
HDX Mass SpectrometrySolvent accessibility, conformational flexibility, protein dynamicsSeconds to hours

Contributions to Understanding Protein Folding and Stability in Glycine-Rich Regions

While glycine residues are known to be helix-destabilizing in water-soluble proteins, they are surprisingly common in transmembrane α-helices. nih.gov This flexibility can facilitate significant structural rearrangements, such as the kinking and repacking of helices, which are often essential for the protein's function. nih.gov Molecular dynamics simulations have been employed to understand how glycine residues affect the flexibility of transmembrane helices, revealing that they can create packing defects that enhance local hydration and alter hydrogen bond patterns, ultimately facilitating helix bending. nih.gov

Furthermore, enhancing protein stability is a major objective in protein engineering. Studies have shown that replacing glycine residues that adopt certain backbone conformations (specifically those with a positive phi (Φ) dihedral angle) with a D-alanine can significantly increase the stability of a protein. nih.gov This highlights the crucial, and sometimes destabilizing, role that the conformational flexibility of glycine plays. By using Glycine (2,2-D2) in conjunction with techniques like NMR and neutron scattering, researchers can precisely measure the energetic contributions and dynamic behavior of these flexible glycine-rich segments, providing a clearer picture of protein folding pathways and the determinants of structural stability.

Research AreaKey Findings from Glycine-Rich RegionsPrimary Investigative Techniques
Protein Folding DynamicsGlycine-rich loops and turns often act as flexible hinges, guiding the collapse of the polypeptide chain into its native structure.NMR Spectroscopy, Molecular Dynamics Simulations, Circular Dichroism
Protein StabilityThe high conformational entropy of glycine can be destabilizing; substitutions can significantly enhance stability. nih.govDifferential Scanning Calorimetry, Mutagenesis Studies
Transmembrane Protein FunctionGlycine residues facilitate kinking and repacking of helices, which is crucial for the function of many membrane proteins. nih.govX-ray Crystallography, Solid-State NMR, Molecular Dynamics
Local FlexibilityGlycine introduces local packing defects and alters hydrogen-bonding networks, increasing the dynamic nature of the polypeptide backbone. nih.govHDX Mass Spectrometry, Neutron Scattering

Theoretical and Computational Studies on Glycine 2,2 D2 Systems

Quantum Chemical Calculations for Predicting Spectroscopic Parameters and Conformational Energies

Quantum chemical calculations are fundamental in predicting the properties of molecules like Glycine (B1666218) (2,2-D2). These calculations can determine various parameters, including molecular geometries, vibrational frequencies, and the relative energies of different conformers. nih.gov Such studies have been extensively applied to glycine and its isotopologues to understand their complex potential energy surfaces. acs.org The high energy conformer VIp, for example, is noted for its short lifetime, and its rapid decay to the more stable Ip conformer has been a subject of both experimental and theoretical investigation. acs.org

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are two of the most widely used quantum chemical methods for studying glycine systems. uc.pt Both methods have been benchmarked against experimental data to assess their reliability in predicting molecular properties.

Studies comparing DFT (specifically the B3LYP functional) and MP2 methods have shown that both can produce geometries with similar accuracy to experimental data. uc.pt For bond lengths and angles, the mean difference between calculated and observed values is on the order of 0.010 to 0.013 Å and 1.5° to 1.6°, respectively. uc.pt When predicting rotational constants for glycine and its isotopologues like Glycine-d2, both methods yield very similar results. uc.pt However, the DFT/B3LYP method, when combined with an appropriate basis set like aug-cc-pVDZ, can sometimes provide even better agreement with experimental rotational constants than MP2. uc.pt

The reliability of these methods also extends to predicting vibrational spectra. Both DFT/B3LYP and MP2 calculations produce vibrational frequencies for glycine conformers that are in excellent agreement with experimental data from matrix-isolation infrared spectroscopy. uc.pt While DFT methods are generally effective, they may show greater disagreement with experimental results compared to MP2 when modeling larger systems where water-water interactions compete with water-amino acid interactions. osti.gov

Below is a table comparing experimental and calculated rotational constants for a conformer of Glycine (2,2-D2).

Table 1: Comparison of Experimental and Calculated Rotational Constants (MHz) for Glycine (2,2-D2) Conformer II

Rotational Constant Experimental DFT/B3LYP/aug-cc-pVDZ MP2/aug-cc-pVDZ
A 8516.4 8507 8426
B 4004.8 4016 4016
C 2831.0 2838 2832

Data sourced from a comparative theoretical study. uc.pt

Molecular Dynamics Simulations for Simulating Conformational Changes and Reactivity Pathways

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of conformational changes and can be extended to model chemical reactions. rsc.org For glycine and related peptides, MD simulations are used to explore structural behavior, such as the end-to-end distances and orientational factors of peptide chains. nih.gov

MD simulations have revealed that peptides rich in glycine are predominantly disordered in solution but can adopt compact shapes. nih.gov In aqueous solutions, glycine molecules exist mainly as monomers, but the population of dimers and larger clusters increases with concentration. nih.gov These simulations show that glycine clusters are highly dynamic, with configurations changing on a picosecond timescale. rsc.org

To simulate reactivity, specialized reactive force fields (ReaxFF) have been developed. A ReaxFF for proteins, expanded from parameters initially developed for glycine, allows for the modeling of chemical reaction mechanisms, such as hydrolysis, in biomolecules. researchgate.net These simulations are crucial for understanding enzyme- and substrate-dependent processes in a realistic environment. researchgate.net

Modeling of Intermolecular Interactions and Adsorption Phenomena Involving Deuterated Glycine

Understanding the interaction of glycine with surfaces and other molecules is critical for applications ranging from materials science to astrobiology. Computational models, particularly DFT, are used to investigate these intermolecular interactions and adsorption processes. rsc.org To accurately describe the non-covalent forces (like van der Waals interactions) that are crucial in adsorption, DFT calculations are often supplemented with dispersion corrections (e.g., DFT-D). csic.esmdpi.com

Studies on the adsorption of glycine on various surfaces have revealed key details about the binding mechanisms:

On Metal Surfaces: On copper surfaces like Cu(100) and Cu(111), reflection–absorption infrared spectroscopy (RAIRS) combined with theoretical modeling shows that glycine adsorbs via deprotonation, forming a surface-bound glycinate (B8599266) (NH₂CH₂COO⁻) species. researchgate.net

On Amorphous Carbon: DFT-D calculations suggest that glycine chemisorbs onto hydrogenated amorphous carbon (HAC) surfaces, primarily through its acidic COO⁻ group. csic.es

On Silica (B1680970) and Metal Oxides: The adsorption of glycine on silica and titanium dioxide (TiO₂) has been modeled to understand interactions at bio-interfaces. rsc.orgacs.org On amorphous silica, silanol (B1196071) nests provide favorable adsorption sites due to a high density of hydrogen bonds. acs.org On TiO₂(110), the most stable adsorption modes involve a bidentate binding of the carboxylate group to surface titanium atoms. rsc.org

In Clays (B1170129): DFT studies show that glycine can be adsorbed into the interlayer space of clays like montmorillonite, where it exists in a zwitterionic form, stabilized by hydrogen bonds and electrostatic interactions. rsc.org

These computational models provide valuable data on stable adsorption geometries and energies, which are essential for interpreting experimental results. rsc.orgcsic.es

Examination of Isotopic Effects on Reaction Energetics and Mechanisms

The substitution of hydrogen with deuterium (B1214612) at the C-2 position of glycine significantly affects reaction rates, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org KIEs are powerful tools for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. princeton.eduwikipedia.org

The enzymatic hydroxylation of glycine-extended peptides by peptidylglycine α-hydroxylating mono-oxygenase (PHM) is a key example where the KIE of Glycine (2,2-D2) has been studied. nih.gov In these studies, a peptide substrate containing Glycine (2,2-D2) (specifically, D-Tyr-Val-[2,2-²H₂]-Gly) was used to measure the effect of deuteration on the reaction kinetics. nih.gov

The key findings include:

A significant primary deuterium KIE was observed, indicating that the cleavage of the C-H bond on the glycine residue is a critical, rate-limiting part of the reaction mechanism. nih.govnih.gov

The intrinsic deuterium isotope effect (Dₖ) on the glycine hydroxylation step was estimated to be large, in the range of 6.5 to 10.0. nih.gov A large Dₖ value strongly suggests that the C-H bond is broken in the primary enzymatic step. nih.gov

Further studies using a double-label tracer method yielded a primary deuterium intrinsic isotope effect of 10.6 ± 0.8 and an α-secondary deuterium effect of 1.20 ± 0.03 for the C-H bond cleavage. nih.gov

Another area where isotopic effects are prominent is in the conformational isomerization of glycine. The quantum tunneling rate for the interconversion of glycine conformer VIp to Ip shows a massive KIE. The reaction is dramatically slowed upon trideuteration (at the amine and hydroxyl groups), with half-life increasing by orders of magnitude at cryogenic temperatures, highlighting the role of tunneling in this process. acs.org

Table 2: Kinetic Isotope Effects in the Peptidylglycine α-Hydroxylating Mono-oxygenase (PHM) Reaction

Parameter Value Interpretation
Deuterium effect on Vₘₐₓ/Kₘ 1.625 ± 0.041 Indicates that C-H bond cleavage is part of the rate-determining sequence. nih.gov
Estimated Intrinsic Deuterium Isotope Effect (Dₖ) 6.5 - 10.0 (mean 8.1) The large value confirms that C-H bond cleavage is the rate-limiting chemical step. nih.gov
Primary Deuterium Intrinsic Isotope Effect 10.6 ± 0.8 A significant effect on the rate due to deuteration at the bond-breaking site. nih.gov
α-Secondary Deuterium Intrinsic Isotope Effect 1.20 ± 0.03 A smaller effect due to deuteration at a position alpha to the reaction center. nih.gov

Data sourced from kinetic studies on the PHM enzyme. nih.govnih.gov

Future Research Directions and Emerging Methodologies Utilizing Glycine 2,2 D2

Development of Next-Generation Synthetic Approaches for Advanced Deuterium (B1214612) Labeling

The demand for precisely labeled compounds like Glycine (B1666218) (2,2-D2) is driving the development of more efficient and selective synthetic methods. mdpi.comresearchgate.net Current strategies often involve base-catalyzed hydrogen-deuterium exchange (HDX) on glycine derivatives or the use of deuterated reagents. mdpi.comnih.gov Future research is focused on creating more sophisticated approaches to introduce deuterium with high precision and yield.

Another avenue of research involves the enantioselective deuteration of amino acids. acs.org Achieving high stereoselectivity in deuterium incorporation is crucial for studying the subtle effects of isotopic substitution on biological activity. acs.org Novel methods are being developed that can introduce deuterium at specific stereocenters without the need for external chiral sources, offering a simpler and more efficient route to chiral deuterated amino acids. acs.org

The table below summarizes some of the emerging synthetic methods for deuterium labeling.

MethodCatalyst/ReagentKey FeaturesReference
Base-Catalyzed HDX KOD in D2O, NaOEt in EtODSimple, cost-effective for α-C deuteration. nih.govacs.org
Transition Metal Catalysis Pd/C-Al-D2O, Iridium complexesHigh selectivity, applicable to various functional groups. mdpi.comresearchgate.net
Asymmetric Alkylation Chiral phase-transfer catalystEnantioselective introduction of deuterium. nih.gov
Enzyme-Catalyzed Deuteration Specific enzymesHigh site- and stereoselectivity, but can have limited substrate scope. acs.org

Integration of Glycine (2,2-D2) in Multimodal Analytical Platforms for Enhanced Molecular Characterization

Glycine (2,2-D2) is a valuable tracer in various analytical techniques, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. isotope.comisotope.com The integration of this labeled compound into multimodal analytical platforms is enabling a more comprehensive understanding of molecular structures and interactions.

In the realm of mass spectrometry, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformation and dynamics. nih.govacs.orgacs.org By exposing a protein to a deuterated solvent like D2O, the exchange rates of amide hydrogens can be monitored, providing insights into solvent accessibility and protein folding. researchgate.netacs.org Glycine (2,2-D2) can be incorporated into proteins to serve as a specific probe, allowing for more targeted analysis of particular regions. The development of advanced fragmentation techniques like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) in conjunction with HDX-MS is further enhancing the spatial resolution of these studies, in some cases down to the single-residue level. acs.orgtandfonline.com

NMR spectroscopy also benefits significantly from the use of Glycine (2,2-D2). Deuterium labeling can simplify complex NMR spectra and extend relaxation times, which is particularly useful for studying large biomolecules. vulcanchem.com This allows for the application of advanced NMR techniques to investigate molecular structure and dynamics in greater detail.

The following table highlights the application of Glycine (2,2-D2) in different analytical platforms.

Analytical PlatformApplication of Glycine (2,2-D2)Key InsightsReference
HDX-Mass Spectrometry Probing protein conformation and dynamics.Solvent accessibility, protein folding, and binding interfaces. nih.govacs.orgacs.org
NMR Spectroscopy Simplifying spectra and extending relaxation times.Detailed molecular structure and dynamics of large biomolecules. isotope.comisotope.comvulcanchem.com
Multimodal Tandem MS Characterizing post-translational modifications.Precise localization of modifications like phosphorylation. acs.org

Expansion of Isotopic Labeling Strategies for Complex Biological Systems and Biomaterials Research

The application of Glycine (2,2-D2) is extending beyond the study of individual molecules to more complex biological systems and biomaterials. In metabolic research, stable isotope-labeled compounds are crucial for tracing metabolic pathways and quantifying metabolite fluxes. nih.govotsuka.co.jp Glycine (2,2-D2) can be used in metabolic labeling experiments to track the incorporation of glycine into various biomolecules, providing insights into cellular metabolism and disease states. nih.gov

In the field of biomaterials, deuterated compounds are being used to investigate the interactions between biological molecules and material surfaces. For example, studies have used computational modeling to explore the adsorption of glycine onto boron nitride nanotubes. mdpi.com Incorporating Glycine (2,2-D2) into such studies could provide experimental validation for these computational models. Furthermore, the development of biomaterials that can deliver therapeutic agents is an active area of research. nih.gov Glycine-serine linkers are common structural features in some biotherapeutics, and platform immunoassays are being developed for their quantification. bioanalysis-zone.com The use of deuterated glycine in these linkers could facilitate more accurate pharmacokinetic studies.

The table below outlines the expanding applications of Glycine (2,2-D2) in these complex research areas.

Research AreaApplication of Glycine (2,2-D2)Potential DiscoveriesReference
Metabolomics Tracing metabolic pathways.Understanding metabolic dysregulation in diseases. nih.govotsuka.co.jp
Biomaterials Science Studying biomolecule-surface interactions.Designing biocompatible and functional materials. mdpi.com
Drug Delivery Quantifying biotherapeutics with glycine-containing linkers.Improving the design and efficacy of drug delivery systems. nih.govbioanalysis-zone.com
Proteome Turnover Analysis Measuring protein synthesis and degradation rates.Insights into cellular protein homeostasis in various physiological and pathological states. nih.gov

Predictive Computational Modeling for Optimizing Deuterium-Based Research Strategies

Computational modeling is becoming an indispensable tool for designing and interpreting experiments that utilize deuterium labeling. frontiersin.org Predictive models can help researchers to optimize labeling strategies, anticipate experimental outcomes, and extract more meaningful information from complex datasets.

In HDX-MS, for example, computational tools are used to analyze the vast amount of data generated and to predict deuterium uptake patterns based on protein structure. nih.govacs.org These models can help to identify regions of a protein that are likely to undergo conformational changes upon ligand binding or other perturbations. frontiersin.org By comparing experimental HDX data with these predictions, researchers can refine their structural models and gain a more detailed understanding of protein function. acs.orgfrontiersin.org

Furthermore, predictive models are being developed to guide the synthesis of deuterated compounds. acs.org By understanding the mechanisms of H-D exchange reactions, computational methods can help to predict the regioselectivity of deuteration, allowing for the more efficient synthesis of specifically labeled molecules. acs.org This synergy between computational modeling and experimental work is accelerating the pace of discovery in all areas where deuterium labeling is employed.

The following table summarizes the role of computational modeling in deuterium-based research.

Modeling ApplicationPurposeImpact on ResearchReference
HDX-MS Data Analysis To predict and interpret deuterium uptake patterns.Enhanced structural resolution and understanding of protein dynamics. nih.govacs.orgfrontiersin.org
Synthetic Route Planning To predict the regioselectivity of deuteration reactions.More efficient and targeted synthesis of labeled compounds. acs.org
Protein Structure Prediction To use HDX-MS data as restraints for computational modeling.More accurate determination of protein and protein-complex structures. acs.orgfrontiersin.org
Reaction Mechanism Studies To elucidate the mechanisms of C-H activation and other reactions.Construction of predictive models for reaction selectivity and outcomes. chemrxiv.org

Q & A

Basic Research Question

  • GC-MS with Derivatization : Derivatize glycine with agents like BSTFA to enhance volatility. Use deuterated internal standards (e.g., tridecanoic-2,2-d2 acid) to correct for matrix effects. Calibration curves (1/x weighting) achieve linearity (R2>0.99R^2 > 0.99) across 0.5–500 μM ranges .
  • LC-MS/MS : Employ hydrophilic interaction chromatography (HILIC) paired with multiple reaction monitoring (MRM) for enhanced sensitivity in complex samples (LLOQ: 0.1 μM) .
  • Validation Parameters : Include recovery rates (82–90%), precision (CV < 15%), and stability studies (24-hour bench-top stability) .

How can researchers design experiments using GLYCINE (2,2-D2) for metabolic flux analysis in plant systems?

Advanced Research Question

  • Tracer Incorporation : Administer 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled glycine with GLYCINE (2,2-D2) to track dual isotopic pathways in glycine cleavage systems.
  • Sampling Protocol : Collect tissue samples at timed intervals (0–24 hours) post-treatment. Extract metabolites using methanol/water/chloroform and quantify via GC-MS .
  • Data Interpretation : Apply cluster analysis to segment metabolic profiles into glycine-dependent vs. independent pathways, ensuring statistical rigor (e.g., Euclidean distance metrics) .

How should discrepancies in deuterium incorporation rates be resolved across experimental setups?

Advanced Research Question

  • Source Identification : Compare deuteration methods (e.g., catalytic vs. chemical exchange) and verify purity via NMR/MS. Contamination by non-deuterated glycine (>2%) skews results .
  • Matrix Effects : Assess recovery rates in biological matrices (e.g., algae: 82–90%) using spiked QCs. Normalize data with dual internal standards (e.g., tridecanoic-2,2-d2 acid for free glycine; glyceryl tri(hexadecanoate-2,2-d2) for lipid-bound forms) .
  • Statistical Reconciliation : Use Bland-Altman plots or Deming regression to align data from disparate methods (e.g., GC-MS vs. LC-MS) .

What are the best practices for storing and handling GLYCINE (2,2-D2) to ensure stability?

Basic Research Question

  • Storage Conditions : Store at –20°C in airtight, light-protected vials. Desiccate to prevent hygroscopic degradation.
  • Stability Validation : Conduct benchtop (23°C, 24-hour) and freeze-thaw (3 cycles) stability tests. Acceptable recovery: ≥85% .
  • Handling : Use inert solvents (e.g., deuterated DMSO) for dissolution to minimize proton exchange .

How can GC-MS parameters be optimized for detecting deuterated glycine derivatives?

Advanced Research Question

  • Column Selection : Use a mid-polarity column (e.g., DB-17MS) to resolve glycine derivatives from matrix interferents.
  • Ion Source Tuning : Set electron energy to 70 eV and monitor fragments like m/z 76 (C2H3D2NO2+\text{C}_2\text{H}_3\text{D}_2\text{NO}_2^+) for specificity.
  • Calibration : Include a double blank (no analyte/internal standard) and seven-point calibrators (0.5–500 μM) with 1/x weighting to account for heteroscedasticity .

What role does GLYCINE (2,2-D2) play in NMR-based structural studies of protein dynamics?

Basic Research Question

  • Deuterium Labeling : Incorporation at 2,2 positions simplifies 1H^1\text{H}-NMR spectra by reducing splitting from adjacent protons.
  • Relaxation Measurements : Use 2H^2\text{H}-NMR to study backbone flexibility in glycine-rich motifs (e.g., G-quadruplexes) via T1/T2T_1/T_2 relaxation times .

What statistical methods are recommended for isotope tracing experiments with GLYCINE (2,2-D2)?

Advanced Research Question

  • Cluster Analysis : Group metabolic data into glycine-responsive clusters using hierarchical clustering (Ward’s method) or PCA .
  • Error Propagation : Apply Monte Carlo simulations to quantify uncertainty in flux estimates derived from isotopic enrichment data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.